

An In-depth Technical Guide on the Published Toxicological Data of Etodesnitazene

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Compound of Interest

Compound Name: *Etodesnitazene*

Cat. No.: *B12780835*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodesnitazene, also known as etazene, is a synthetic opioid of the benzimidazole class. It is structurally related to highly potent opioids such as etonitazene and isotonitazene. First synthesized in the 1950s, it has recently emerged on the illicit drug market, leading to its identification in forensic toxicology casework and post-mortem investigations^{[1][2][3]}. Unlike its more potent analogues, **etodesnitazene** lacks the 5-nitro group on the benzimidazole ring, which results in a comparative decrease in potency^[4]. Nevertheless, it remains a potent μ -opioid receptor agonist with significant toxicological implications. This technical guide provides a comprehensive overview of the published toxicological data on **etodesnitazene**, including its in vitro pharmacology, receptor binding affinity, metabolism, and documented concentrations in biological samples from forensic cases.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the in vitro pharmacology, receptor binding affinity, and forensic toxicology of **etodesnitazene**.

Table 1: In Vitro Pharmacology of Etodesnitazene at the μ -Opioid Receptor

Assay Type	Cell Line	Parameter	Value	Comparat or Compound	Comparat or Value	Referenc e
β -arrestin 2 Recruitment	HEK293T	pEC50	7.37	Fentanyl	8.63	[5]
Emax (%)	129	Fentanyl	126	[5]		
GloSensor [®] cAMP Assay	HEK293T	pEC50	7.64	Fentanyl	8.87	[5]
Emax (%)	102	Fentanyl	101	[5]		
[³⁵ S]GTP γ S Binding	CHO-hMOR	EC50 (nM)	54.9	Fentanyl	14.4	[6]
Emax (%)	Not Reported	Fentanyl	Not Reported	[6]		

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.

Table 2: μ -Opioid Receptor (MOR) Binding Affinity of Etodesnitazene

Assay Type	Tissue/Cell Line	Radioactive Ligand	Parameter	Value	Comparator Compound	Comparator Value	Reference
Radioligand Binding	CHO cells expressing human MOR	^{[3]H} DAM GO	Ki (nM)	Not explicitly stated for Etodesnitazene, but grouped with other nitazenes having lower affinity than fentanyl.	Fentanyl	1.255 nM	[7]

Note: Ki is the inhibition constant, which indicates the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

Table 3: Forensic Toxicology Data for Etodesnitazene

Matrix	Number of Cases	Concentration Range (ng/mL)	Mean Concentration (ng/mL)	Median Concentration (ng/mL)	Reference
Blood (Post-mortem)	15	0.1 - 120	Not Reported	Not Reported	[5]
Blood (Post-mortem)	3	1.8, 39, 60	Not Reported	Not Reported	[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological evaluation of **etodesnitazene**.

In Vitro Functional Characterization at the μ -Opioid Receptor

1. Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% non-essential amino acids. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂. For the assays, cells were transiently transfected with plasmids encoding for the human μ -opioid receptor (hMOR) and either a β -arrestin 2 recruitment system (NanoBiT®) or a cyclic adenosine monophosphate (cAMP) sensor (GloSensor®)[5][9].
2. NanoBiT® MOR β -arrestin 2 Recruitment Assay: This assay monitors the interaction between the μ -opioid receptor and β -arrestin 2. Upon agonist binding to the receptor, β -arrestin 2 is recruited, leading to the functional complementation of a split nanoluciferase enzyme, which generates a luminescent signal. Transfected cells were seeded in 96-well plates and incubated with varying concentrations of **etodesnitazene** or a reference compound. The luminescent signal was measured over time using a plate reader[5].
3. GloSensor® cAMP Assay: This assay measures the inhibition of cAMP production following the activation of the Gi-coupled μ -opioid receptor. Transfected cells were incubated with varying concentrations of **etodesnitazene** or a reference compound, followed by stimulation with forskolin to induce cAMP production. The luminescent signal, which is inversely proportional to the cAMP concentration, was measured using a plate reader[5][9].

Metabolism of Etodesnitazene in Human Hepatocytes

1. Incubation with Human Hepatocytes: Pooled cryopreserved human hepatocytes from multiple donors were used to investigate the in vitro metabolism of **etodesnitazene**. The hepatocytes were thawed and suspended in incubation medium. **Etodesnitazene** was added to the cell suspension and incubated at 37°C. Samples were collected at different time points[10].

2. Sample Preparation and Analysis: The collected samples were subjected to protein precipitation to stop the metabolic reactions and remove proteins. The supernatant was then analyzed using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS). The data was processed using specialized software to identify potential metabolites by comparing their mass-to-charge ratios and fragmentation patterns with the parent compound[10][11].

Quantification of Etodesnitazene in Whole Blood

1. Sample Preparation: A liquid-phase microextraction method was developed for the extraction of **etodesnitazene** from whole blood samples. The blood samples were diluted with a buffer, and the analytes were extracted across a thin organic liquid membrane into an aqueous acceptor solution. This method provides a clean extract for analysis[12]. Alternatively, a basic liquid-liquid extraction has also been employed[6].

2. LC-MS/MS Analysis: The acceptor solution from the microextraction or the reconstituted extract from the liquid-liquid extraction was injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Chromatographic separation was achieved using a C18 or biphenyl column. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of **etodesnitazene**[6][12].

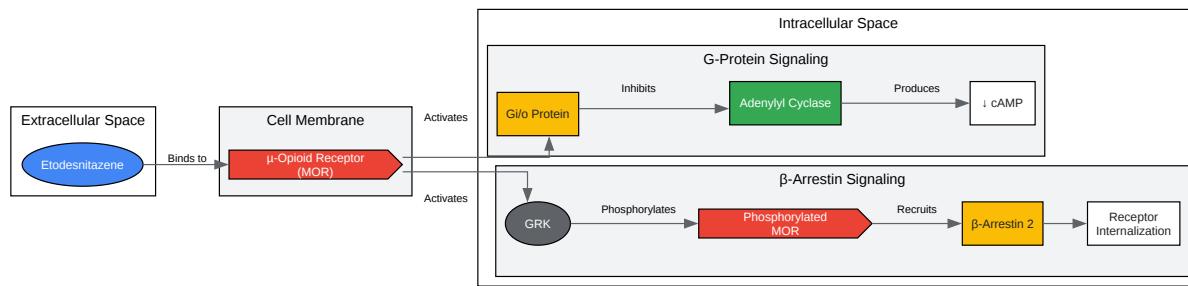
Developmental Toxicity in *Danio rerio* (Zebrafish)

1. Embryo Exposure: Zebrafish embryos were exposed to a range of **etodesnitazene** concentrations (10-300 μ M) in 96-well plates for a period of 96 hours post-fertilization (hpf). A static exposure environment was maintained. Morphine (1-50 mM) was used as a comparator[13][14].

2. Toxicological Endpoints Assessment: At 48, 72, and 96 hpf, various toxicological endpoints were evaluated, including mortality, hatching rate, and the presence of developmental malformations such as pericardial edema, yolk sac edema, and body axis curvature. Cardiotoxicity was assessed by measuring the heart rate of the larvae[13][14].

Mandatory Visualizations

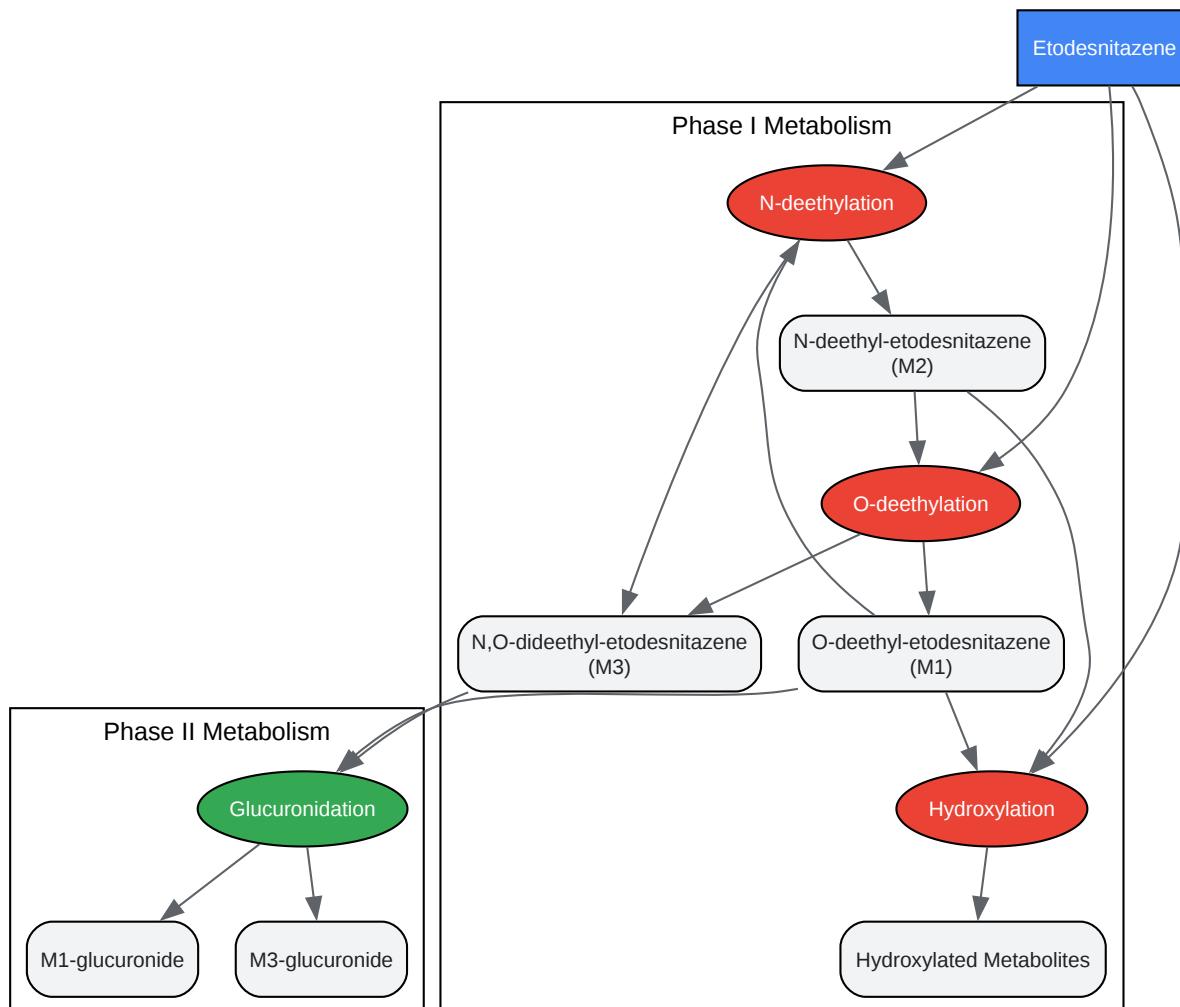
μ -Opioid Receptor Signaling Pathway



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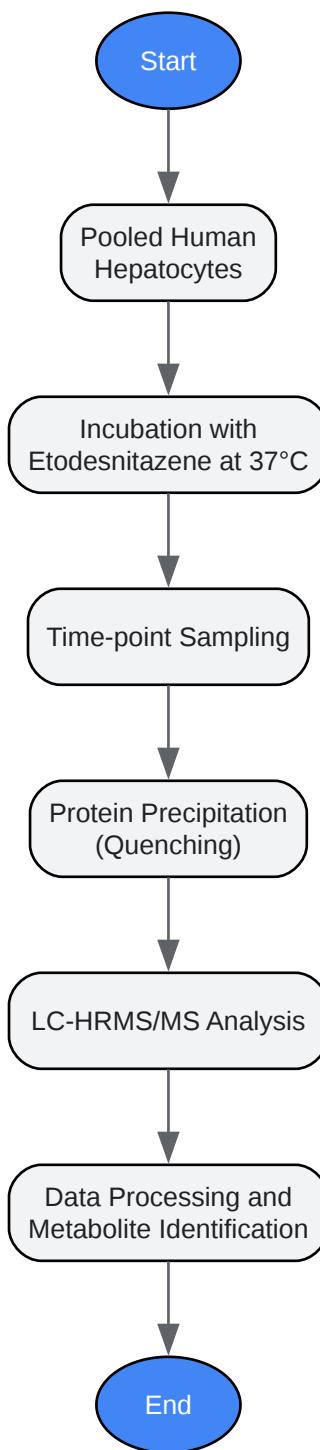
Caption: μ-Opioid receptor signaling cascade initiated by **Etodesnitazene**.

Metabolic Pathway of Etodesnitazene in Humans

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Caption: Major metabolic pathways of **Etodesnitazene** in humans.

Experimental Workflow for In Vitro Metabolism Study



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Caption: Workflow for studying **Etodesnitazene** metabolism in human hepatocytes.

Conclusion

The available toxicological data on **etodesnitazene** characterize it as a potent μ -opioid receptor agonist, albeit less potent than fentanyl and its nitro-containing benzimidazole analogues. In vitro studies consistently demonstrate its ability to activate μ -opioid receptor signaling pathways, leading to both G-protein activation and β -arrestin recruitment. Forensic toxicology data reveal that **etodesnitazene** has been involved in fatal intoxications, with blood concentrations in the low to mid- $\mu\text{g/mL}$ range. The metabolism of **etodesnitazene** is primarily characterized by N- and O-deethylation, followed by hydroxylation and glucuronidation. Developmental toxicity studies in zebrafish indicate the potential for adverse effects on embryonic development. This comprehensive guide provides researchers and drug development professionals with a structured overview of the current toxicological knowledge on **etodesnitazene**, which is crucial for understanding its potential for harm and for the development of analytical methods for its detection.

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